2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride

Catalog No.
S906641
CAS No.
1220036-44-1
M.F
C11H18ClN3O2
M. Wt
259.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[3-(Dimethylamino)propyl]amino}-isonicotinic ac...

CAS Number

1220036-44-1

Product Name

2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride

IUPAC Name

2-[3-(dimethylamino)propylamino]pyridine-4-carboxylic acid;hydrochloride

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

InChI

InChI=1S/C11H17N3O2.ClH/c1-14(2)7-3-5-12-10-8-9(11(15)16)4-6-13-10;/h4,6,8H,3,5,7H2,1-2H3,(H,12,13)(H,15,16);1H

InChI Key

KLNONDOTJSHPHZ-UHFFFAOYSA-N

SMILES

CN(C)CCCNC1=NC=CC(=C1)C(=O)O.Cl

Canonical SMILES

CN(C)CCCNC1=NC=CC(=C1)C(=O)O.Cl
  • Ligand Design

    The molecule possesses a carboxylic acid group and an amine group, functional groups commonly used in ligand design for binding to various biomolecules. Research could explore the potential of 2-DAPA to bind to specific enzymes or receptors, potentially leading to the development of new drugs or diagnostic tools [].

  • Organic Chemistry Studies

    The presence of the dimethylamino group suggests 2-DAPA might be useful in studies related to quaternary amine chemistry. This could involve investigations into its reactivity, synthesis pathways, or potential applications in catalysis [].

  • Biological Activity Screening

    Due to the presence of potentially bioactive functional groups, 2-DAPA could be included in screening assays to identify novel biological activities. This might involve testing its effects on cell viability, enzyme activity, or other biological processes [].

2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride is a chemical compound classified as a derivative of isonicotinic acid. It appears as a white crystalline powder, soluble in water, and has a molecular weight of approximately 259.73 g/mol. The compound's structure includes a dimethylamino group attached to a propyl chain, which is further connected to the isonicotinic acid moiety. This unique configuration contributes to its potential biological and therapeutic applications, making it a subject of interest in various scientific fields .

That are significant for its applications:

  • Oxidation: Under specific conditions, 2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride can be oxidized to form various oxidized derivatives.
  • Reduction: The compound can undergo reduction reactions using reducing agents like sodium borohydride, yielding reduced forms that may have different properties.
  • Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by nucleophiles .

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in biochemical contexts.

Research indicates that 2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride exhibits notable biological activities. It has been studied for its interactions with various enzymes and proteins, suggesting potential roles in modulating biological pathways. The compound may influence cellular processes and has been explored for its therapeutic potential in drug development, particularly in targeting nicotinic receptors . Additionally, preliminary studies suggest it may have implications in neurological research due to its structural similarities to neurotransmitter systems.

The synthesis of 2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with isonicotinic acid and 3-(dimethylamino)propylamine.
  • Reaction Conditions: The reaction is usually carried out in a suitable solvent under controlled temperatures. Catalysts may be employed to enhance the reaction rate and yield.
  • Purification: Following the reaction, purification techniques such as recrystallization or chromatography are used to isolate the desired hydrochloride salt form .

This method allows for the efficient production of the compound for further research and application.

2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride has diverse applications across several fields:

  • Chemistry: Utilized as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biology: Investigated for its effects on cellular processes and used as a probe in biochemical assays.
  • Medicine: Ongoing research aims to explore its therapeutic applications, particularly in drug development targeting specific biological pathways.
  • Industry: Employed in developing new materials and as an intermediate in synthesizing industrial chemicals .

These applications highlight the compound's versatility and potential impact across various scientific disciplines.

Interaction studies involving 2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride have focused on its binding affinity to nicotinic receptors and other molecular targets. These studies aim to elucidate the compound's mechanism of action and understand how it influences biological systems. Preliminary findings indicate that the compound may modulate receptor activity, leading to various physiological effects . Further research is needed to fully characterize these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
3-(Dimethylamino)propylamineSimple amine structureLacks the isonicotinic acid moiety; primarily used as a building block
Isonicotinic AcidContains a pyridine ringServes as a precursor for various derivatives; less complex than the target compound
Nicotinic AcidSimilar carboxylic acid structureKnown for its role in metabolism; differs by lacking the dimethylamino group

The uniqueness of 2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride lies in its specific combination of functional groups, which enhances its potential biological activity compared to simpler analogs . This distinct structure could lead to unique pharmacological effects not observed in related compounds.

Dates

Last modified: 08-16-2023

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